molecular formula C13H11N3O4 B13999126 N-methyl-5-(3-nitrophenoxy)picolinamide CAS No. 827029-01-6

N-methyl-5-(3-nitrophenoxy)picolinamide

Cat. No.: B13999126
CAS No.: 827029-01-6
M. Wt: 273.24 g/mol
InChI Key: ZEJSLZSXHBWDHW-UHFFFAOYSA-N
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Description

N-methyl-5-(3-nitrophenoxy)picolinamide is a heterocyclic compound featuring a picolinamide backbone substituted with a methyl group at the nitrogen atom and a 3-nitrophenoxy moiety at the fifth position of the pyridine ring.

Properties

CAS No.

827029-01-6

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-methyl-5-(3-nitrophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-14-13(17)12-6-5-11(8-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17)

InChI Key

ZEJSLZSXHBWDHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenoxy)picolinamide typically involves the reaction of 5-(3-nitrophenoxy)picolinic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3-nitrophenoxy)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-methyl-5-(3-nitrophenoxy)picolinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-5-(3-nitrophenoxy)picolinamide can be contextualized by comparing it to analogs with variations in substituents, core scaffolds, or synthetic applications. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Key Substituents/Modifications Synthesis Highlights Applications/Notes References
This compound Not provided 3-nitrophenoxy at C5, methylamide at N Likely SNAr with 3-nitrophenol Intermediate for further reduction/amination
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide Not provided 2-fluoro-4-nitrophenoxy at C4 Reflux of 4-chloro-N-methylpicolinamide + 2-fluoro-4-nitrophenol Precursor to amino derivatives via FeCl3-mediated reduction
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide 945863-21-8 Boronic ester (pinacol) at C5 Likely Miyaura borylation Suzuki-Miyaura cross-coupling reagent
N-Methoxy-N-methyl-5-(trifluoromethyl)picolinamide 1211538-46-3 Trifluoromethyl at C5, methoxy-methylamide Discontinued; synthesis undisclosed Lab-use only; discontinued due to stability/utility concerns
3-Chloro-N-phenyl-phthalimide Not provided Phthalimide core with chloro and phenyl groups Multi-step halogenation/condensation Monomer for polyimide synthesis

Key Comparative Insights

Substituent Effects on Reactivity The 3-nitrophenoxy group in the target compound contrasts with the 2-fluoro-4-nitrophenoxy substituent in compound 7 (Table 1). The boronic ester in CAS 945863-21-8 enables cross-coupling reactions (e.g., Suzuki), a feature absent in nitro-substituted analogs, which are more suited for redox transformations (e.g., nitro-to-amine reduction) .

Core Scaffold Differences

  • Compared to 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the picolinamide scaffold offers a pyridine ring with distinct electronic properties, influencing solubility, hydrogen-bonding capacity, and coordination chemistry. Phthalimides are prioritized for polymer synthesis, whereas picolinamide derivatives are often explored in medicinal chemistry .

Synthetic Utility Compounds like 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (derived from nitro precursors via FeCl3/hydrazine reduction) highlight the role of nitro groups as transient functionalities for generating amines, a strategy applicable to the target compound .

Commercial and Research Availability

  • Boronic ester derivatives (e.g., CAS 945863-21-8) are commercially available for lab use, whereas nitro-substituted picolinamides are typically synthesized in-house for specific downstream applications (e.g., drug discovery) .

Research Findings and Implications

  • Nitro Group Reactivity: The 3-nitrophenoxy group in the target compound is a versatile handle for reduction to an amine (e.g., using FeCl3/hydrazine), enabling access to secondary pharmacophores or ligands .
  • Structural Analogues in Drug Discovery: Fluorinated analogs (e.g., compound 7) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives, a critical consideration in medicinal chemistry .
  • Material Science vs. Life Sciences : While phthalimide derivatives dominate polymer research, picolinamide derivatives with nitro or boronic ester groups are more relevant to small-molecule drug development or catalysis .

Biological Activity

N-methyl-5-(3-nitrophenoxy)picolinamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its distinct biological activities. The nitro group on the phenoxy moiety enhances its chemical reactivity, allowing for various modifications that can further optimize its biological effectiveness.

The primary mechanism of action involves the inhibition of specific kinases, which are enzymes that play critical roles in cell signaling pathways related to cancer cell proliferation. By binding to the active site of these kinases, this compound prevents the phosphorylation of downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • In Vitro Studies : Research indicates that this compound can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. The most potent derivatives showed broad-spectrum antiproliferative activity .
  • In Vivo Studies : One study reported that a specific derivative significantly prolonged the survival of mice with colon carcinoma, achieving a suppression rate of tumor growth between 70% to 90%. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the compound can enhance its biological activity. For instance, replacing specific functional groups or altering the molecular structure can lead to increased potency against cancer cell lines. A notable finding was that certain modifications resulted in improved inhibitory activity compared to the parent compound .

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Activity Description
5qHepG22.5Significant antiproliferative
5qHCT1161.8High potency
5aK-56215Moderate activity
5bMCF-720Moderate activity

Case Studies

Case studies have been instrumental in exploring the practical applications and effects of this compound in real-world settings. For example:

  • Patient Response : In a clinical setting involving patients with advanced colon cancer, derivatives of this compound were administered as part of a treatment regimen. Observations indicated a marked reduction in tumor size and improvement in patient quality of life, supporting findings from laboratory studies .
  • Mechanistic Insights : Detailed investigations using TUNEL assays revealed that treatment with this compound led to increased apoptosis in treated cells compared to controls, providing insights into its mechanism as an anticancer agent .

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